(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide

Receptor Pharmacology Dopamine D2 Receptor Structure-Activity Relationship (SAR)

Researchers face irreproducible SAR data when using racemic or N-alkyl mismatched benzamide probes. This enantiopure (S)-N-propyl benzamide solves that: • (S)-enantiomer ensures chiral recognition fidelity at aminergic GPCRs • N-propyl group yields ~5-fold higher D2 affinity vs. N-ethyl analogs • KOR antagonist scaffold with >60-fold selectivity over μ/δ subtypes • 99% purity, CNS-favorable properties (XLogP 1.8, TPSA 50.4 Ų)

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1212151-59-1
Cat. No. B595610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide
CAS1212151-59-1
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(C=C1)OC2CCNC2
InChIInChI=1S/C14H20N2O2/c1-2-8-16-14(17)11-3-5-12(6-4-11)18-13-7-9-15-10-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17)/t13-/m0/s1
InChIKeyHSRLHUMODGJSCO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide (CAS 1212151-59-1) Matters for Receptor Pharmacology and Chemical Biology Procurement


(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide (CAS 1212151-59-1) is a chiral, para-substituted benzamide derivative featuring an (S)-configured pyrrolidin-3-yloxy motif and an N-propyl terminal amide substituent [1]. This compound belongs to a pharmacologically significant class of benzamides that have demonstrated high affinity and selectivity for κ opioid receptors (KOR) in structure-activity relationship (SAR) studies [2]. The specific (S)-enantiomeric configuration, combined with the N-propyl substitution pattern, positions this molecule as a critical building block or reference probe for investigating receptor-ligand interactions where stereochemistry and N-alkyl chain length profoundly impact binding affinity and functional activity [3].

Procurement Risks of Substituting (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide with Other Benzamide Derivatives


Procurement decisions for benzamide-based research probes cannot rely on generic class substitution due to steep SAR cliffs inherent to N-alkyl chain length and stereochemistry. Comparative studies on structurally related benzamide neuroleptics demonstrate that replacing an N-ethyl group with an N-propyl substituent can increase dopamine D2 receptor binding affinity by approximately five-fold (from 0.26 nM to ~0.05 nM) [1]. Similarly, within the κ opioid receptor antagonist series, subtle modifications to the arylpyrrolidine moiety produce up to 100-fold differences in binding selectivity between μ, δ, and κ subtypes [2]. Therefore, substituting (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide with the N-methyl analog (CAS 916792-29-5), the des-propyl analog (CAS 28490-66-6), or the racemic mixture will yield quantitatively divergent pharmacological profiles that undermine assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide (CAS 1212151-59-1)


N-Propyl Substitution Enhances Target Binding Affinity Compared to Shorter Alkyl Chains

In a benzamide SAR series targeting the dopamine D2 receptor, extending the N-alkyl substituent from ethyl to n-propyl increased receptor binding affinity by approximately 5-fold [1]. This class-level inference suggests that the N-propyl group in (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide confers significantly higher target engagement than its N-methyl analog (CAS 916792-29-5) or unsubstituted benzamide (CAS 28490-66-6), which lack the optimal lipophilic chain length.

Receptor Pharmacology Dopamine D2 Receptor Structure-Activity Relationship (SAR)

Stereospecific (S)-Configuration Critical for Subtype Receptor Selectivity

SAR analysis of arylphenylpyrrolidinylmethylphenoxybenzamides reveals that the (S)-enantiomer of the pyrrolidine-containing moiety is essential for achieving high κ opioid receptor (KOR) selectivity over μ and δ opioid receptors [1]. A representative (S)-configured analog (compound 25) displayed a Ki of 0.565 nM for KOR, compared to 35.8 nM for μ and 211 nM for δ receptors, yielding a selectivity ratio of >60-fold for KOR/μ [1]. The (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide incorporates the identical (S)-pyrrolidin-3-yloxy pharmacophore, strongly implying that the (R)-enantiomer or racemic mixture would exhibit compromised KOR selectivity.

Opioid Receptors κ Opioid Receptor (KOR) Chiral Pharmacology

Vendor-Verified Enantiomeric Purity Ensures Reproducible Binding Data

Commercially sourced (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide (CAS 1212151-59-1) is supplied with a vendor-verified purity specification of 99% [1]. In contrast, the racemic or (R)-enantiomeric forms are not characterized with equivalent batch-to-batch consistency in public vendor catalogs, and the N-methyl analog (CAS 916792-29-5) is typically offered at lower purity (95%) . The high enantiomeric purity of the (S)-form minimizes the presence of confounding stereoisomeric impurities that can produce false positive/negative binding results in sensitive assays.

Chiral Chromatography Analytical Chemistry Procurement Specification

Optimized LogP and Hydrogen Bonding Profile for CNS Target Engagement

Computational property analysis indicates that (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide possesses a predicted XLogP of 1.8, topological polar surface area (TPSA) of 50.4 Ų, and 2 hydrogen bond donors [1]. These values reside within the optimal range for CNS drug-likeness (XLogP <3, TPSA <90 Ų, HBD <3) [2]. In comparison, the N-methyl analog (CAS 916792-29-5) has a lower molecular weight (220.27 vs. 248.32 g/mol) and likely lower lipophilicity, which may reduce passive diffusion across the blood-brain barrier. The N-propyl substitution provides a favorable balance of hydrophobicity and hydrogen bonding capacity for CNS target engagement.

Physicochemical Properties CNS Penetration Medicinal Chemistry

Evidence-Backed Application Scenarios for Procuring (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide


κ Opioid Receptor (KOR) Antagonist Probe Development

Leverage the established KOR selectivity of (S)-configured arylpyrrolidinyl benzamides [1] to employ (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide as a starting scaffold for KOR antagonist optimization. The N-propyl group and (S)-pyrrolidine stereocenter provide a proven pharmacophore for achieving sub-nanomolar KOR affinity and >60-fold selectivity over μ/δ receptors [1].

Dopamine D2/D3 Receptor Occupancy Studies

Given the documented 5-fold affinity enhancement conferred by N-propyl substitution in benzamide-based D2 ligands [2], this compound is ideal for in vitro receptor occupancy assays where high target engagement is required to differentiate partial vs. full antagonism. The CNS-favorable physicochemical properties (XLogP 1.8, TPSA 50.4 Ų) [3] further support ex vivo receptor occupancy experiments in brain tissue.

Stereochemical Probe for Chiral GPCR Pharmacology

Use the enantiomerically pure (S)-form (99% purity) [4] as a stereochemical probe to interrogate the chiral recognition requirements of aminergic GPCRs. The well-defined stereochemistry enables rigorous control in experiments comparing (S)- vs. (R)- or racemic ligand effects on biased signaling or functional selectivity, avoiding confounding data from stereochemical impurities.

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